Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate trifluoroacetic acid
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Description
Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate trifluoroacetic acid is a chemical compound with the CAS Number: 2173996-63-7 . It has a molecular weight of 316.28 . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O3.C2HF3O2/c1-8(2,3)14-7(13)11-4-9(10,5-11)6-12;3-2(4,5)1(6)7/h12H,4-6,10H2,1-3H3; (H,6,7) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound should be stored at 4 degrees Celsius .Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These codes indicate that the compound can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . The associated precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes provide guidance on how to handle the compound safely to minimize risks.
Properties
IUPAC Name |
tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.C2HF3O2/c1-8(2,3)14-7(13)11-4-9(10,5-11)6-12;3-2(4,5)1(6)7/h12H,4-6,10H2,1-3H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVPVAZPKQHYLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CO)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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